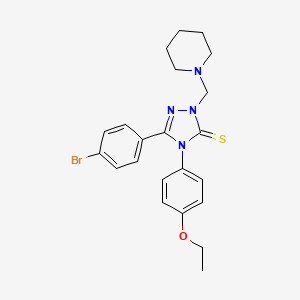
4-(Bromomethyl)-3-(4-fluorophenyl)-5-methylisoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(ブロモメチル)-3-(4-フルオロフェニル)-5-メチルイソキサゾールは、イソキサゾールファミリーに属する化学化合物です。イソキサゾールは、1つの酸素原子と1つの窒素原子を含む5員環の複素環式化合物です。この特定の化合物は、イソキサゾール環にブロモメチル基、フルオロフェニル基、およびメチル基が付加されていることを特徴としています。
合成法
合成経路と反応条件
4-(ブロモメチル)-3-(4-フルオロフェニル)-5-メチルイソキサゾールの合成は、通常、以下の手順が含まれます。
イソキサゾール環の形成: イソキサゾール環は、ニトリルオキシドとアルキンとの間の1,3-双極性環状付加反応によって合成できます。
ブロモメチル基の導入: ブロモメチル基は、ベンゾイルパーオキサイドなどのラジカル開始剤の存在下で、N-ブロモスクシンイミド(NBS)を用いたメチル基の臭素化によって導入できます。
フルオロフェニル基の付加: フルオロフェニル基は、フルオロフェニル基のボロン酸誘導体とハロゲン化イソキサゾールとの間の鈴木カップリング反応によって導入できます。
工業的生産方法
4-(ブロモメチル)-3-(4-フルオロフェニル)-5-メチルイソキサゾールの工業的生産には、同様の合成経路が用いられますが、大規模生産に最適化されています。これには、連続フロー反応器、自動合成、および精製技術の使用が含まれ、高収率と高純度が保証されます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-3-(4-fluorophenyl)-5-methylisoxazole typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination of a methyl group using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced through a Suzuki coupling reaction between a boronic acid derivative of the fluorophenyl group and a halogenated isoxazole.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
反応の種類
4-(ブロモメチル)-3-(4-フルオロフェニル)-5-メチルイソキサゾールは、次のようなさまざまな化学反応を起こします。
求核置換反応: ブロモメチル基は非常に反応性が高く、アミン、チオール、アルコキシドなどの求核剤との求核置換反応を起こすことができます。
酸化と還元: この化合物は、特定の条件下で酸化または還元されて、さまざまな誘導体を形成することができます。
カップリング反応: フルオロフェニル基は、鈴木反応やヘック反応などのカップリング反応に関与して、より複雑な分子を形成することができます。
一般的な試薬と条件
求核置換反応: 極性非プロトン性溶媒中のアジ化ナトリウム、チオラートカリウム、アルコキシドナトリウムなどの試薬。
酸化: 過マンガン酸カリウムまたは三酸化クロムなどの試薬。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの試薬。
カップリング反応: パラジウム触媒、炭酸カリウムなどの塩基、テトラヒドロフラン(THF)などの溶媒。
生成される主な生成物
求核置換反応: アジド、チオエーテル、エーテルの形成。
酸化: カルボン酸またはケトンの形成。
還元: アルコールまたはアミンの形成。
カップリング反応: ビアリール化合物またはより複雑な芳香族系の形成。
科学研究への応用
4-(ブロモメチル)-3-(4-フルオロフェニル)-5-メチルイソキサゾールは、いくつかの科学研究に応用されています。
化学: より複雑な分子を創出するための有機合成におけるビルディングブロックとして使用されます。
生物学: 抗菌性や抗がん性などの潜在的な生物活性を研究されています。
医学: 特に医薬品の前駆体として、医薬品開発における潜在的な使用について調査されています。
産業: 新素材の開発やさまざまな化学プロセスにおける試薬として使用されています。
科学的研究の応用
4-(Bromomethyl)-3-(4-fluorophenyl)-5-methylisoxazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Used in the development of new materials and as a reagent in various chemical processes.
作用機序
4-(ブロモメチル)-3-(4-フルオロフェニル)-5-メチルイソキサゾールの作用機序は、その特定の用途によって異なります。生物系では、酵素や受容体などの分子標的に作用して、特定の経路の阻害または活性化につながる可能性があります。ブロモメチル基は、タンパク質中の求核部位と共有結合を形成することができ、酵素阻害につながる可能性があります。フルオロフェニル基は、標的分子に対する結合親和性と特異性を高める可能性があります。
類似化合物の比較
類似化合物
4-(ブロモメチル)フェニルイソキサゾール: フルオロフェニル基がなく、化学的および生物学的特性が異なる可能性があります。
3-(4-フルオロフェニル)-5-メチルイソキサゾール:
4-(ブロモメチル)-3-フェニル-5-メチルイソキサゾール: フッ素原子がなく、化学的安定性と生物活性に影響を与える可能性があります。
独自性
4-(ブロモメチル)-3-(4-フルオロフェニル)-5-メチルイソキサゾールは、ブロモメチル基とフルオロフェニル基の組み合わせが、独特の反応性と潜在的な生物活性を付与するため、ユニークです。両方の基の存在により、さまざまな化学修飾と、さまざまな研究分野における用途が可能になります。
類似化合物との比較
Similar Compounds
4-(Bromomethyl)phenylisoxazole: Lacks the fluorophenyl group, which may result in different chemical and biological properties.
3-(4-Fluorophenyl)-5-methylisoxazole:
4-(Bromomethyl)-3-phenyl-5-methylisoxazole: Lacks the fluorine atom, which may influence its chemical stability and biological activity.
Uniqueness
4-(Bromomethyl)-3-(4-fluorophenyl)-5-methylisoxazole is unique due to the combination of the bromomethyl and fluorophenyl groups, which confer distinct reactivity and potential biological activity. The presence of both groups allows for a wide range of chemical modifications and applications in various fields of research.
特性
分子式 |
C11H9BrFNO |
|---|---|
分子量 |
270.10 g/mol |
IUPAC名 |
4-(bromomethyl)-3-(4-fluorophenyl)-5-methyl-1,2-oxazole |
InChI |
InChI=1S/C11H9BrFNO/c1-7-10(6-12)11(14-15-7)8-2-4-9(13)5-3-8/h2-5H,6H2,1H3 |
InChIキー |
NUNXCMWVHVCBMM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NO1)C2=CC=C(C=C2)F)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1H-Benzoimidazol-2-ylmethyl)-methyl-amino]-acetic acid](/img/structure/B12050305.png)
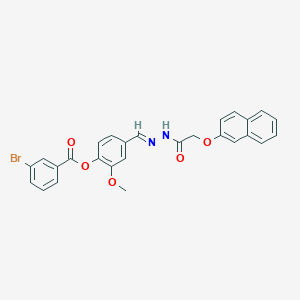
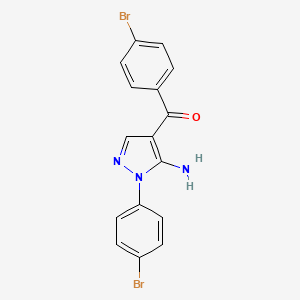
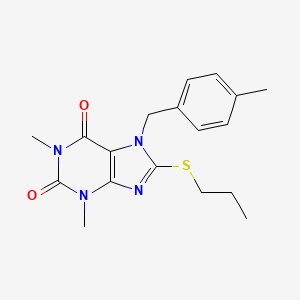
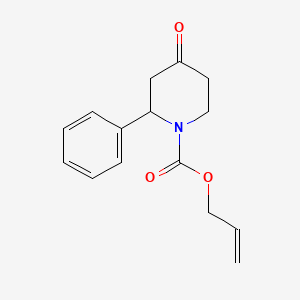
![4-((E)-{2-[2-(2,3-Dichlorophenoxy)acetyl]hydrazono}methyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B12050334.png)
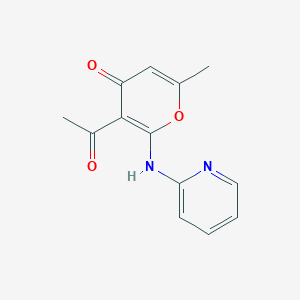
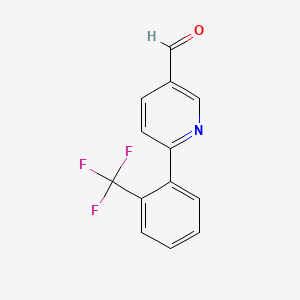

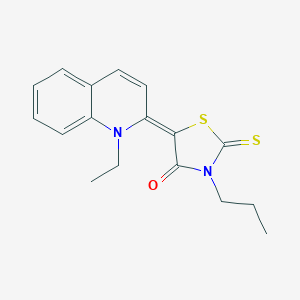
![4-cyclohexyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid](/img/structure/B12050371.png)
![(R)-(-)-1-{(S)-2-[Bis(3,5-di-trifluoromethylphenyl)phosphino]ferrocenyl}ethyldi-3,5-xylylphosphine](/img/structure/B12050374.png)
![N'-[(E)-1H-indol-3-ylmethylidene]-3-[2-(1-naphthylmethoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12050382.png)
